methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate
Overview
Description
Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate is a compound that features a pyrazole ring substituted with an amino group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate typically involves the condensation of 4-amino-1H-pyrazole with methyl 2-formylbenzoate. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the purification of the final product might involve crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in the pyrazole ring can undergo oxidation to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives from the ester group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammatory and cancer pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism by which methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate exerts its effects is primarily through interaction with specific molecular targets. The amino group in the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-amino-1H-pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Benzoate esters: Compounds like methyl benzoate and ethyl benzoate are structurally similar but lack the pyrazole ring.
Uniqueness
Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate is unique due to the combination of the pyrazole ring and the benzoate ester, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
methyl 2-[(4-aminopyrazol-1-yl)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)11-5-3-2-4-9(11)7-15-8-10(13)6-14-15/h2-6,8H,7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFZLYUDTYBWMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2C=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226956 | |
Record name | Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004194-68-6 | |
Record name | Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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